molecular formula C17H15ClN4S B4834648 N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea

Cat. No. B4834648
M. Wt: 342.8 g/mol
InChI Key: RNZCLNKOJBAETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea, also known as CPPU, is a synthetic plant growth regulator that has been extensively studied for its potential applications in agricultural and horticultural industries. CPPU belongs to the family of pyrazole derivatives and has a chemical formula of C18H15ClN4S.

Mechanism of Action

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea works by promoting cell division and elongation, which leads to an increase in the size of the fruit. N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea also regulates the balance of hormones in the plant, particularly auxins and cytokinins, which are essential for fruit development. N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea has been shown to increase the level of endogenous cytokinins in the fruit, which promotes cell division and differentiation.
Biochemical and Physiological Effects:
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea has been shown to have significant effects on the physiological and biochemical processes in plants. N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea increases the activity of enzymes involved in the synthesis of carbohydrates, proteins, and lipids, which leads to an increase in the accumulation of these compounds in the fruit. N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea also enhances the antioxidant capacity of plants, which helps to protect them from oxidative stress.

Advantages and Limitations for Lab Experiments

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea has several advantages for use in lab experiments, including its high purity, stability, and ease of use. However, N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea is a highly toxic compound that requires careful handling and disposal. N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea is also relatively expensive, which limits its widespread use in research.

Future Directions

There are several future directions for research on N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea. One area of focus is the development of new synthetic routes for N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea that are more efficient and cost-effective. Another area of research is the identification of new applications for N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea in other crops and plant species. Additionally, there is a need for further studies on the mechanisms of action of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea, particularly its effects on gene expression and signal transduction pathways. Finally, there is a need for research on the environmental impact of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea, particularly its potential effects on soil and water quality.

Scientific Research Applications

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea has been widely studied for its potential applications in promoting fruit growth and development, increasing fruit yield, and improving fruit quality in various crops, including grapes, kiwifruit, apples, and pears. N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea has also been shown to enhance the resistance of plants to environmental stresses, such as drought, high temperature, and salt stress.

properties

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4S/c18-14-8-6-13(7-9-14)12-22-11-10-16(21-22)20-17(23)19-15-4-2-1-3-5-15/h1-11H,12H2,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZCLNKOJBAETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=NN(C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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